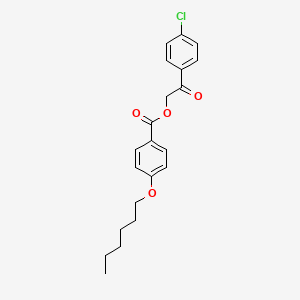
2-(4-Chlorophenyl)-2-oxoethyl 4-(hexyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 4-(hexyloxy)benzoate is an organic compound with a complex structure that includes a chlorophenyl group, an oxoethyl group, and a hexyloxybenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 4-(hexyloxy)benzoate typically involves the esterification of 4-(hexyloxy)benzoic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of 4-(hexyloxy)benzoic acid and 2-(4-chlorophenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(4-chlorophenyl)-2-hydroxyethyl 4-(hexyloxy)benzoate.
Substitution: Formation of 2-(4-iodophenyl)-2-oxoethyl 4-(hexyloxy)benzoate.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 4-(hexyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 4-(hexyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl benzoate
- 2-(4-Chlorophenyl)benzoxazole
- 4-Chlorobenzophenone
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 4-(hexyloxy)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its hexyloxybenzoate moiety provides lipophilicity, enhancing its ability to interact with lipid membranes and biological targets.
This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C21H23ClO4 |
|---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 4-hexoxybenzoate |
InChI |
InChI=1S/C21H23ClO4/c1-2-3-4-5-14-25-19-12-8-17(9-13-19)21(24)26-15-20(23)16-6-10-18(22)11-7-16/h6-13H,2-5,14-15H2,1H3 |
InChI Key |
YVITZIRUWMVPBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-4-methylbenzamide](/img/structure/B10894443.png)
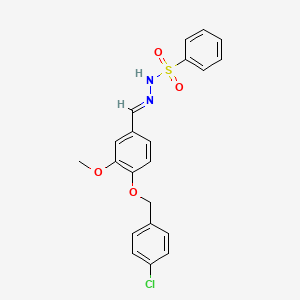
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10894464.png)
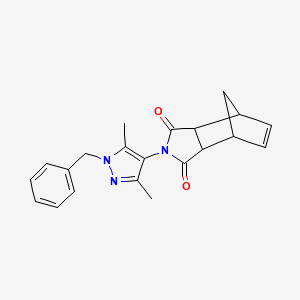
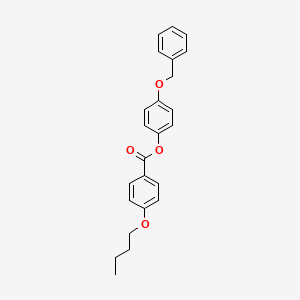
![2-chloro-4-[(1E)-2-cyano-3-oxo-3-(phenylamino)prop-1-en-1-yl]-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10894488.png)
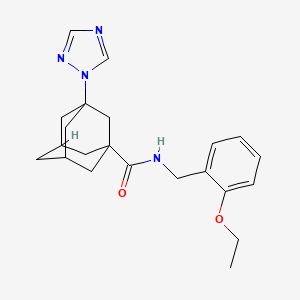
![N'-[(E)-(2-methoxyphenyl)methylidene]-2-(3-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B10894506.png)
![2-{4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B10894509.png)
![4-(dimethylamino)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B10894529.png)
![N-ethyl-6-(furan-2-yl)-3-(4-methylphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10894531.png)
![2-Phenylethyl 1,6-dimethyl-2-oxo-4-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B10894535.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10894537.png)
![1-benzyl-2,3-dimethyl-5-{5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}-1H-indole](/img/structure/B10894545.png)
